

molecular structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1532691

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole**

Introduction: The Architectural Significance of a Privileged Scaffold

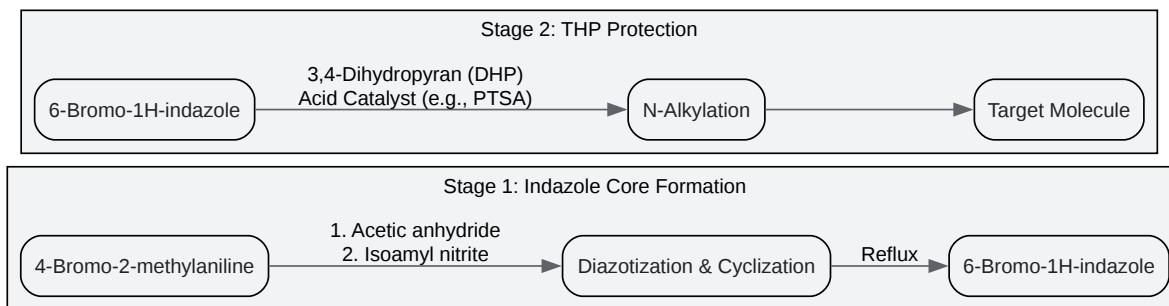
In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple, diverse biological targets.^{[1][2][3]} Its rigid, bicyclic nature and specific arrangement of nitrogen atoms make it an ideal scaffold for the design of potent and selective therapeutic agents, most notably in the realm of kinase inhibitors for oncology.^{[1][4]} This guide focuses on a key derivative, **6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole**, a versatile building block whose strategic modifications are pivotal for synthetic feasibility and downstream biological activity.

The introduction of a bromine atom at the 6-position provides a crucial handle for further functionalization via cross-coupling reactions, while the tetrahydropyran-2-yl (THP) group at the N1 position serves a dual purpose. It acts as a robust protecting group, preventing unwanted side reactions at the indazole nitrogen, and modulates the molecule's overall lipophilicity and stability, which are critical parameters in drug development.^[5] This document provides a comprehensive exploration of the molecular architecture of this compound, from its rational

synthesis and structural elucidation to its role as a cornerstone intermediate in pharmaceutical research.

Molecular Profile and Physicochemical Characteristics

The foundational step in understanding any chemical entity is to define its core structure and properties. **6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole** is composed of a benzene ring fused to a pyrazole ring, forming the indazole core. This core is substituted with a bromine atom at position 6 and protected at the N1 position with a tetrahydropyran (THP) group.


Caption: Molecular structure of **6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole**.

A summary of its key identifiers and physicochemical properties is provided below.

Property	Value	Source
CAS Number	1158680-88-6	[6] [7]
Molecular Formula	C ₁₂ H ₁₃ BrN ₂ O	[6] [7]
Molecular Weight	281.15 g/mol	[6] [7]
InChI Key	XUSDKDVQICYOIP- UHFFFAOYSA-N	[6]
Canonical SMILES	C1CCOC(C1)N2C3=C(C=CC(=C3)Br)C=N2	[7]
Purity	Typically ≥97%	[6]
Appearance	Solid/Powder	[8]
Storage	Ambient Temperature	[6]
Hazard Codes	H302, H315, H319, H335	[6]

Strategic Synthesis and Mechanistic Considerations

The synthesis of **6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole** is a well-strategized, two-stage process. The primary objective is the initial formation of the indazole core, followed by the crucial N-protection step which enhances stability and prevents unwanted reactivity in subsequent synthetic transformations.

[Click to download full resolution via product page](#)

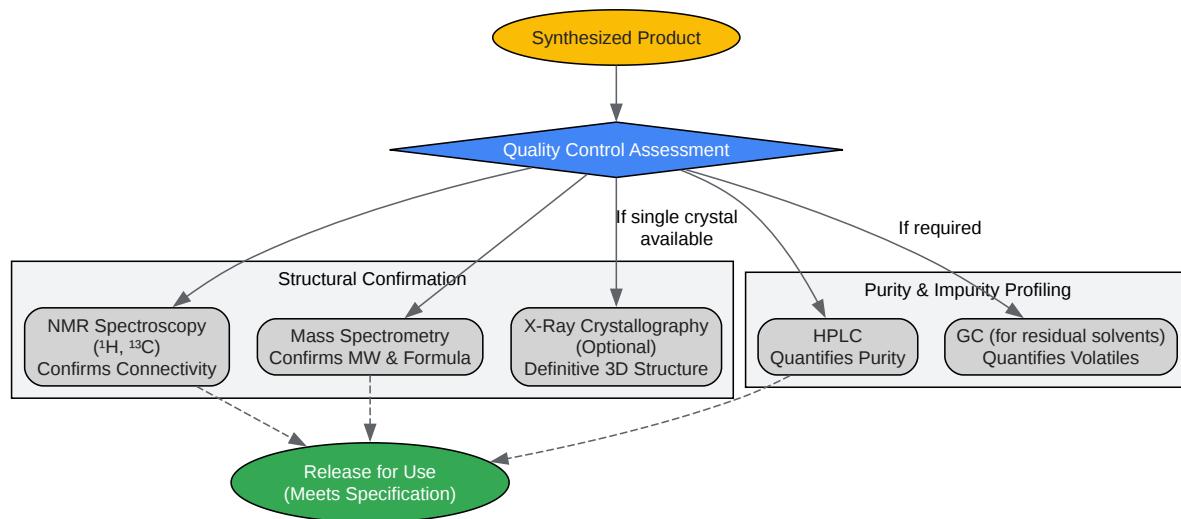
Caption: Two-stage synthetic workflow for the target molecule.

Causality Behind Experimental Choices

- Stage 1: Indazole Formation: The synthesis of the 6-Bromo-1H-indazole precursor is often achieved through a diazotization of an appropriately substituted aniline (e.g., 4-bromo-2-methylaniline), followed by an intramolecular cyclization.[4] This classical approach is robust and scalable, making it suitable for producing the large quantities of the intermediate required for drug development campaigns.[4]
- Stage 2: THP Protection: The indazole N-H proton is acidic and nucleophilic, which can interfere with many subsequent reactions (e.g., lithiation, cross-coupling). The THP group is an ideal choice for protection due to its stability under a wide range of conditions (basic, organometallic) yet can be readily removed under mild acidic conditions. Its installation via acid-catalyzed reaction with 3,4-dihydropyran is efficient and high-yielding.[5]

Experimental Protocol: Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Part A: Synthesis of 6-Bromo-1H-indazole (Adapted from[4])


- Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.
- Diazotization & Cyclization: To the reaction mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or HPLC.
- Work-up: Cool the mixture to room temperature and remove volatile components under reduced pressure. Add water and concentrated hydrochloric acid and heat to 50-55°C to hydrolyze the intermediate.
- Isolation: Cool the acidic mixture and adjust the pH to >10 using a 50% aqueous solution of sodium hydroxide. The product will precipitate. Filter the solid, wash with water, and slurry with heptane. Filter and dry under vacuum to yield 6-Bromo-1H-indazole.

Part B: THP Protection

- Reaction Setup: Suspend 6-Bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Addition of Reagents: Add 3,4-dihydropyran (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
- Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure **6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole**.

Comprehensive Structural Elucidation and Quality Control

Confirming the molecular structure and assessing the purity of the final compound is a non-negotiable step in chemical synthesis, governed by stringent regulatory standards. A multi-technique approach is employed to provide orthogonal data, ensuring a self-validating system of quality control.^[8]

[Click to download full resolution via product page](#)

Caption: Integrated workflow for quality control and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[8]

- ^1H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
 - Expected Signals: Aromatic protons on the indazole ring, the anomeric proton where the THP ring connects to the nitrogen, and the aliphatic protons of the THP ring. The anomeric

proton (on C2 of the THP ring) is typically a distinct downfield multiplet. The bromine at C6 will influence the chemical shifts of the adjacent aromatic protons.

- ^{13}C NMR: This provides a count of the unique carbon atoms in the molecule.
 - Expected Signals: Signals corresponding to the eight carbons of the indazole core and the five carbons of the THP ring. The carbon attached to bromine (C6) and the anomeric carbon (C2 of THP) will have characteristic chemical shifts.

Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~ 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[9\]](#)
- Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ^1H signals and assign all proton and carbon signals to the molecular structure based on chemical shifts, coupling constants, and multiplicity.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula of the compound.[\[8\]](#)

- Key Information: The primary data point is the molecular ion peak (M^+). For **6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole**, this peak should correspond to a mass of ~ 280 or ~ 282 g/mol .
- Isotopic Pattern: A critical validation point is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion (and any bromine-containing fragments), separated by 2 mass units. This pattern is a definitive indicator of the presence of a single bromine atom.[\[10\]](#)

Protocol: Electrospray Ionization (ESI) MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule $[M+H]^+$ will be observed at m/z 281 and 283.
- Analysis: Compare the observed m/z value and the isotopic pattern with the theoretical values calculated for the molecular formula $C_{12}H_{13}BrN_2O$.

X-Ray Crystallography

While more resource-intensive, single-crystal X-ray crystallography provides unambiguous, definitive proof of molecular structure, including stereochemistry and the three-dimensional arrangement of atoms in the solid state.[\[11\]](#)[\[12\]](#)

- Information Gained: This technique would reveal the precise bond lengths and angles of the entire molecule, the conformation of the THP ring (typically a chair conformation), and any intermolecular interactions (e.g., hydrogen bonds, π -stacking) that stabilize the crystal lattice. [\[13\]](#)

Protocol: General Procedure for Crystal Growth and Analysis

- Crystal Growth: Growing a single crystal suitable for diffraction is often a process of trial and error. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).
- Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
- Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen to minimize thermal motion and radiation damage. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of a compound and quantifying any impurities.[8]

Protocol: Purity Assessment by Reverse-Phase HPLC

- Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to a wavelength where the indazole chromophore absorbs strongly (e.g., 254 nm).
- Analysis: Inject a small volume (e.g., 10 μ L) of the sample solution. The purity is calculated as the area percentage of the main product peak relative to the total area of all observed peaks.

Conclusion: A Validated Building Block for Advanced Drug Discovery

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is more than just a chemical compound; it is a strategically designed molecular tool. Its synthesis is rational, and its structure is rigorously validated through a suite of orthogonal analytical techniques. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity, while the THP group

ensures the stability and desired reactivity of the indazole core. By understanding and meticulously characterizing its molecular structure, researchers and drug development professionals can confidently employ this key intermediate to build complex, next-generation therapeutic agents, accelerating the path from chemical synthesis to clinical impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole () for sale [vulcanchem.com]
- 6. 6-BROMO-1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE | 1158680-88-6 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. people.bu.edu [people.bu.edu]
- 13. tugraz.at [tugraz.at]
- 14. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1532691#molecular-structure-of-6-bromo-1-tetrahydro-2h-pyran-2-yl-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com